N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide
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Overview
Description
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide is an azo compound characterized by the presence of a bromo, cyano, and dipropylamino group attached to a phenyl ring. Azo compounds are known for their vivid colors and are widely used in dyeing and pigmentation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide typically involves the following steps:
Diazotization: The starting material, 2-bromo-6-cyano-p-toluidine, is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(dipropylamino)aniline in an alkaline medium to form the azo compound.
Sulphonamide Formation: The resulting azo compound is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic route, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity. Continuous flow processes and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dipropylamino group, leading to the formation of N-oxides.
Reduction: The azo group can be reduced to form the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a dye or pigment in organic synthesis.
Biology: May serve as a staining agent for biological tissues.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Employed in the production of colored materials, inks, and coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The azo group can participate in electron transfer reactions, while the bromo and cyano groups may enhance binding affinity to specific molecular targets. The dipropylamino group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Chloro-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide
- N-(2-((2-Bromo-6-methyl-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide
Uniqueness
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide is unique due to the presence of the bromo and cyano groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
83249-54-1 |
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Molecular Formula |
C21H26BrN5O2S |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-6-cyano-4-methylphenyl)diazenyl]-5-(dipropylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H26BrN5O2S/c1-5-9-27(10-6-2)17-7-8-19(20(13-17)26-30(4,28)29)24-25-21-16(14-23)11-15(3)12-18(21)22/h7-8,11-13,26H,5-6,9-10H2,1-4H3 |
InChI Key |
PRJALBAUHIQRTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)C)C#N)NS(=O)(=O)C |
Origin of Product |
United States |
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